Dichlorotriphenylphosphorane
Overview
Description
Dichlorotriphenylphosphorane is a versatile reagent used in organic synthesis for various transformations. It is known for its ability to facilitate the synthesis of different organic compounds by acting as an electrophilic chlorine source or a condensation reagent. The reagent has been utilized in the synthesis of (Z)-olefins, ketones, benzanilides, and even in the formation of N-phosphopeptides, showcasing its broad applicability in synthetic chemistry .
Synthesis Analysis
The synthesis of dichlorotriphenylphosphorane-related compounds often involves the reaction of triphenylphosphine with appropriate chlorinated precursors. For instance, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride can be prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, which upon deprotonation yields 3,3,3-trichloropropyl-1-triphenylphosphorane . Similarly, the reaction of trialkyl phosphites with dichlorotriphenylphosphorane leads to the formation of dialkyl phosphorochloridites10.
Molecular Structure Analysis
While the specific molecular structure analysis of dichlorotriphenylphosphorane is not detailed in the provided papers, the structure typically consists of a phosphorus atom double-bonded to two chlorine atoms and bonded to three phenyl groups. This arrangement allows it to act as an electrophilic agent in various chemical reactions.
Chemical Reactions Analysis
Dichlorotriphenylphosphorane is known to react with a variety of substrates. It can react with bis(trimethylsilyl) peroxide to generate chlorinated products, such as monochloroarenes and α-chloro ketones . It also reacts with carboxylic acids and Grignard reagents to form ketones , and with substituted benzoic acid and N-monoalkylated aniline to produce tertiary benzanilides . Additionally, it can be used to couple N-phosphoamino acids and amino acid methyl esters to produce N-phosphopeptide methyl esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorotriphenylphosphorane are inferred from its reactivity and the conditions required for its reactions. It is a reagent that can be used under mild conditions, as seen in the chemoselective synthesis of ketones . Its ability to react with various functional groups without affecting others, such as allyl, Boc, MPM, and Z groups, indicates its selectivity and stability under the reaction conditions .
Scientific Research Applications
Synthesis of Ketones
Dichlorotriphenylphosphorane serves as an effective condensation reagent for the synthesis of ketones from carboxylic acids and Grignard reagents. This process is chemoselective and operates under mild conditions, showing its utility in organic synthesis (Fujisawa, Iida, Uehara, & Sato, 1983).
Esterification and Amidation of Carboxylic Acids
A novel in-situ synthesis approach uses dichlorotriphenylphosphorane, generated upon combining PPh3 and iodobenzene dichloride. This method is highly efficient for producing acyl chlorides and alkyl chlorides, leading to the direct synthesis of esters, amides, and diazo ketones from carboxylic acids (Carle, Shimokura, & Murphy, 2016).
Chlorination Reactions
Dichlorotriphenylphosphorane reacts with bis(trimethylsilyl) peroxide to yield chlorinated aromatic hydrocarbons and α-chloro ketones. This method provides a novel approach for generating electrophilic chlorine sources (Shibata, Itoh, Tokitoh, Okazaki, & Inamoto, 1991).
Solid State NMR Studies
The chemical reagent's integrity and stability have been examined using solid-state 31P NMR spectroscopy. This study provided insights into the reactivity and hydrolysis of dichlorotriphenylphosphorane, crucial for chemical development syntheses (Gonnella et al., 2009).
Synthesis of Naphthalene-Based Calix[3]amide
Treatment with dichlorotriphenylphosphorane led to the formation of a naphthalene ring-based calix[3]amide, demonstrating the reagent's utility in synthesizing complex organic structures (Katagiri et al., 2008).
Synthesis of Dialkyl Phosphorochloridites
This compound has been employed in the novel synthesis of dialkyl phosphorochloridites, showcasing its versatility in creating various organophosphorus compounds (Majewski, 1987).
Generation of Nitrogen Heterocycles
Iminophosphoranes generated in situ from dichlorotriphenylphosphorane react with dicarbonyl dihalides to produce nitrogen heterocycles, expanding the range of potential organic synthesis applications (Aubert, Farnier, & Guilard, 1991).
Conversion of Tertiary Amines
Dichlorotriphenylphosphorane has been used to convert tertiary amines into [2(-dialkylamino)vinyl]triphenylphosphonium salts, an important step in the synthesis of various organic compounds (Vorbrüggen & Krolikiewicz, 1993).
Cyclization of Aminobenzoic Acid
This compound effectively couples 4-aminobenzoic acid to produce cyclized aromatic amides of various ring sizes, demonstrating its importance in ring formation reactions (Azumaya, Okamoto, Imabeppu, & Takayanagi, 2003).
Synthesis of N-Phosphopeptides
It has been used in coupling N-phosphoamino acids with amino acid methyl esters to produce N-phosphopeptide methyl esters, showing potential in peptide synthesis (Dong, Fu, & Zhao, 2001).
Safety And Hazards
Dichlorotriphenylphosphorane is classified as a flammable solid, and it causes severe skin burns and eye damage . It may also cause cancer . It is recommended to obtain special instructions before use, keep away from heat/sparks/open flames/hot surfaces, wear protective gloves/protective clothing/eye protection/face protection, and store locked up .
properties
IUPAC Name |
dichloro(triphenyl)-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWXNYNXAOQCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293708 | |
Record name | Dichlorotriphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorotriphenylphosphorane | |
CAS RN |
2526-64-9 | |
Record name | Dichlorotriphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2526-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylphosphine dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002526649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2526-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dichlorotriphenylphosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPHENYLPHOSPHINE DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL2293LZ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.